Usp1-IN-1

描述

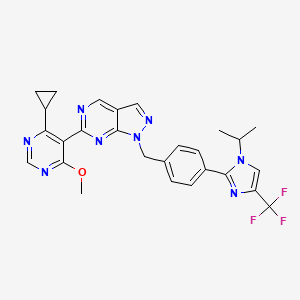

KSQ-4279 是一种首创的、强效的、选择性的泛素特异性蛋白酶 1 (USP1) 小分子抑制剂,USP1 是一种调节 DNA 损伤反应 (DDR) 的蛋白质。 该化合物在治疗具有同源重组缺陷的癌症(例如具有 BRCA1/2 突变的癌症)方面显示出前景 .

准备方法

KSQ-4279 的合成路线和反应条件是专有的,尚未详细公开。 据悉,KSQ-4279 是使用 KSQ Therapeutics 专有的 CRISPRomics 技术开发的,该技术可识别以 DNA 修复途径缺陷为特征的癌症中的新型靶点 . KSQ-4279 的工业生产方法也尚未公开。

化学反应分析

KSQ-4279 会发生各种化学反应,主要涉及其与 USP1 的相互作用。 该化合物与 USP1 上的隐蔽位点结合,破坏蛋白质结构,导致单泛素化底物的积累 . 这些反应中常用的试剂和条件包括生化分析和冷冻电镜 (cryo-EM) 来研究结合相互作用 . 这些反应形成的主要产物是抑制具有 BRCA 突变或其他同源重组缺陷的癌细胞系的增殖 .

科学研究应用

KSQ-4279 在科学研究中有多种应用,尤其是在化学、生物学、医学和工业领域。 在化学领域,它被用来研究 USP1 的抑制及其对 DNA 损伤反应途径的影响 . 在生物学领域,KSQ-4279 被用来研究 USP1 在 DNA 修复过程中的作用,包括跨损伤合成和范可尼贫血途径 . 在医学领域,KSQ-4279 正在临床试验中评估其治疗具有 BRCA1/2 或其他同源重组缺陷的晚期实体瘤的潜力 . 该化合物与聚 (ADP-核糖) 聚合酶抑制剂联用时显示出协同作用,导致肿瘤消退并在临床前模型中持久控制肿瘤 .

作用机制

KSQ-4279 通过抑制 USP1 发挥其作用,USP1 是一种参与 DNA 损伤修复过程的去泛素化酶。 通过与 USP1 上的隐蔽位点结合,KSQ-4279 会破坏蛋白质结构,导致单泛素化底物的积累 . 这种对 USP1 的抑制会损害 DNA 修复途径,尤其是在具有同源重组缺陷的癌细胞中,导致增殖减少和对 DNA 损伤剂的敏感性增加 . 所涉及的分子靶点和途径包括范可尼贫血复合体和跨损伤合成 .

相似化合物的比较

属性

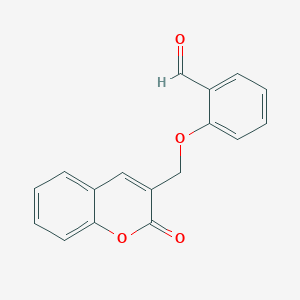

IUPAC Name |

6-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-1-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25F3N8O/c1-15(2)37-13-20(27(28,29)30)35-24(37)18-6-4-16(5-7-18)12-38-25-19(11-34-38)10-31-23(36-25)21-22(17-8-9-17)32-14-33-26(21)39-3/h4-7,10-11,13-15,17H,8-9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBWAFJCKVKYHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1C2=CC=C(C=C2)CN3C4=NC(=NC=C4C=N3)C5=C(N=CN=C5OC)C6CC6)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25F3N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2446480-97-1 | |

| Record name | KSQ-4279 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2446480971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KSQ-4279 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK5F3RGM8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

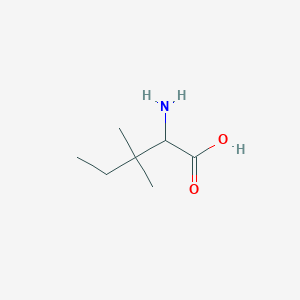

![1-(methoxymethyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B6603772.png)

![3,6-Dihydro-6-methyl-3-phenyl-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6603799.png)

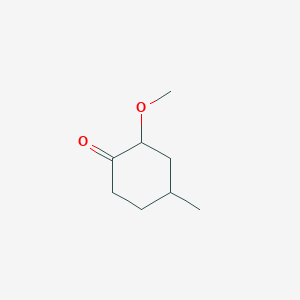

![methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6603807.png)

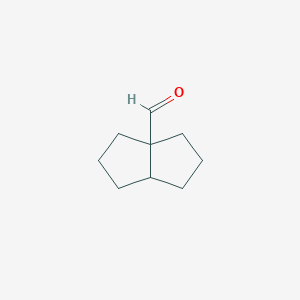

![rac-tert-butylN-methyl-N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate,trans](/img/structure/B6603821.png)

![Acetamide, 2-chloro-N-[2-(2-chlorophenyl)ethyl]-](/img/structure/B6603823.png)